1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine chemical structure and properties
1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine chemical structure and properties
Topic: 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Academic Researchers
Executive Summary
1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine (CAS: 1213574-38-9 for S-isomer) is a high-value chiral building block belonging to the class of
This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols favoring enantioselective routes, and its strategic application in modern drug discovery.
Chemical Structure & Physicochemical Properties[1][2][3][4]
The molecule features a stereogenic center at the C1 position, flanked by a rigid aromatic system and a reactive vinyl group. The electron-donating methoxy groups at the 3 and 4 positions of the phenyl ring significantly enhance the nucleophilicity of the aromatic ring, making it susceptible to electrophilic aromatic substitution—a feature exploited in downstream cyclization reactions.
Key Property Data[3][4][5]
| Property | Value / Description | Source |
| IUPAC Name | 1-(3,4-Dimethoxyphenyl)prop-2-en-1-amine | [1] |
| Molecular Formula | [1] | |
| Molecular Weight | 193.24 g/mol | [1] |
| CAS Number | 1213574-38-9 (S-isomer) | [1] |
| LogP (Predicted) | 1.89 | [1] |
| TPSA | 44.48 | [1] |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | [1] |
| Physical State | Viscous oil (free base); White crystalline solid (HCl salt) | Calc.[1][2] |
| pKa (Predicted) | ~9.5 (Conjugate acid) | Calc. |
Structural Analysis (3D Conformation)
The C1–N bond adopts a conformation that minimizes steric clash with the ortho-hydrogen of the phenyl ring. The vinyl group provides a handle for
Synthetic Methodologies
For pharmaceutical applications, controlling the stereochemistry at C1 is paramount. While racemic synthesis is possible via reductive amination, the Ellman Auxiliary approach is the industry standard for generating high-enantiomeric excess (ee) amines of this class.
Validated Protocol: Enantioselective Synthesis via Ellman Sulfinamide
This protocol utilizes tert-butanesulfinamide as a chiral auxiliary to direct the addition of the vinyl group.
Reaction Scheme:
-
Condensation: 3,4-Dimethoxybenzaldehyde + (R)-tert-butanesulfinamide
N-Sulfinyl Imine. -
Nucleophilic Addition: N-Sulfinyl Imine + Vinylmagnesium bromide
Sulfinamide intermediate. -
Deprotection: Acidic cleavage
Chiral Amine HCl salt.
Step-by-Step Methodology
Phase 1: Imine Formation
-
Reagents: Charge a flame-dried flask with 3,4-dimethoxybenzaldehyde (1.0 equiv), (R)-2-methylpropane-2-sulfinamide (1.1 equiv), and
(2.0 equiv) in anhydrous THF (0.5 M). -
Conditions: Stir at reflux (65°C) for 16 hours under nitrogen atmosphere.
-
Workup: Cool to RT. Quench by pouring into brine with vigorous stirring. Filter the resulting suspension through Celite.[3] Wash the filter cake with EtOAc.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the sulfinyl imine.
Phase 2: Grignard Addition (The Critical Step)
-
Preparation: Dissolve the sulfinyl imine (1.0 equiv) in anhydrous
and cool to -78°C. -
Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 2.0 equiv). Note: Maintain temperature below -70°C to ensure high diastereoselectivity (dr > 95:5).
-
Monitoring: Stir at -78°C for 4 hours. Monitor by TLC for disappearance of imine.
-
Quench: Add saturated
solution at -78°C, then warm to RT. -
Isolation: Extract with
, dry, and concentrate.
Phase 3: Cleavage to Free Amine
-
Hydrolysis: Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (4.0 equiv).
-
Reaction: Stir at RT for 1 hour. A white precipitate (Amine HCl) often forms.
-
Final Isolation: Concentrate in vacuo. Triturate the solid with
to remove sulfinyl byproducts. Filter to obtain 1-(3,4-dimethoxyphenyl)prop-2-en-1-amine hydrochloride.
Alternative Route: Overman Rearrangement
For researchers starting from the allylic alcohol (1-(3,4-dimethoxyphenyl)prop-2-en-1-ol), the Overman rearrangement of the corresponding trichloroacetimidate provides access to the amine with excellent nitrogen transfer fidelity [2].
Reactivity & Strategic Applications
This molecule is not merely an end-product but a "divergent scaffold." Its reactivity profile is defined by two orthogonal functional handles: the primary amine and the terminal alkene .
Pathway Visualization
The following diagram illustrates the primary synthetic utility of the scaffold in drug development.
Figure 1: Divergent synthetic pathways utilizing the allylic amine scaffold.
Application in Alkaloid Synthesis
The 3,4-dimethoxy substitution pattern mimics the "A-ring" of benzylisoquinoline alkaloids (e.g., Papaverine, Laudanosine).
-
Mechanism: Acylation of the amine with an acryloyl chloride, followed by Ring-Closing Metathesis (RCM) using Grubbs II catalyst, yields 7,8-dimethoxy-1,2-dihydroisoquinoline derivatives.
-
Significance: This route is faster and more modular than the traditional Bischler-Napieralski reaction, avoiding harsh dehydrating conditions (
, high heat) [3].
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[4]
-
Storage: Hygroscopic as the HCl salt. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base is prone to oxidation and carbonate formation (absorbs
from air). Always handle the free base in solution or convert immediately to a salt.
References
-
Overman, L. E. (1976). A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions. Journal of the American Chemical Society, 98(10), 2901–2903. Link
-
Utsunomiya, M., et al. (2007).[5] Ligand-free copper-catalyzed hydroamination of allenes. Organic Letters, 9(17), 3371-3374. Link
-
Basavaraju, Y. B., & Devaraju. (2002).[6] Synthesis and pharmaceutical applications of chalcone derivatives. Indian Journal of Heterocyclic Chemistry, 11, 229–232.[6]
Sources
- 1. 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
